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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)ethanol

Cat. No.: B1295034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal

chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 1-(2-
fluorophenyl)ethanol scaffold serves as a valuable building block for synthesizing a diverse

range of therapeutic agents. The fluorine atom at the ortho position of the phenyl ring can

significantly influence the molecule's conformation and electronic properties, leading to

improved pharmacological profiles. These derivatives have shown promise in various

therapeutic areas, including oncology and metabolic diseases, by acting as potent and

selective inhibitors of key biological targets.

This document provides detailed application notes on the anticancer and enzyme inhibitory

activities of 1-(2-fluorophenyl)ethanol derivatives, complete with quantitative data,

experimental protocols, and workflow visualizations.

Application Note 1: Anticancer Activity of 1-(2-
Fluorophenyl)ethanol Derivatives
Derivatives incorporating the 1-(2-fluorophenyl) moiety have been investigated for their

potential as anticancer agents. Notably, compounds integrating this scaffold with other

pharmacophores, such as piperazine and sulfamethoxazole, have demonstrated significant
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cytotoxic effects against various cancer cell lines. The mechanism of action often involves the

induction of apoptosis through the modulation of key regulatory proteins like BCL2.

Data Presentation: In Vitro Cytotoxicity
The antiproliferative activity of various derivatives has been quantified using IC50 values, which

represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxicity (IC50) of Sulfamethoxazole-Piperazine Derivatives[1] Data against MDA-

MB-231 human breast cancer cell line.

Compound ID Structure Description IC50 (µM)

3e
Sulfamethoxazole derivative

with ureido linkage
16.98

6b
1-(2-fluorophenyl)piperazine

derivative with ureido linkage
17.33

Table 2: Cytotoxicity (IC50) of Fluoroaryl-Substituted FL118 Derivatives[2] FL118 is a

camptothecin analogue. These derivatives feature a fluorophenyl group at position 7.

Compound ID Cancer Cell Line Description IC50 (nM)

7l A549 (Lung)
2,3-difluorophenyl

substituent
12

7l HCT116 (Colon)
2,3-difluorophenyl

substituent
17

7l HeLa (Cervical)
2,3-difluorophenyl

substituent
26

7n A549 (Lung)
2,5-difluorophenyl

substituent
9

7b HeLa (Cervical)

2-fluoro-5-

methylphenyl

substituent

20
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Signaling Pathway: BCL2-Mediated Apoptosis
Several 1-(2-fluorophenyl) derivatives exert their anticancer effects by inhibiting the anti-

apoptotic protein BCL2. This inhibition leads to the activation of the caspase cascade,

ultimately resulting in programmed cell death (apoptosis).
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BCL2 Inhibition Pathway

Apoptotic Stimulus Mitochondrial Regulation Caspase Cascade

1-(2-Fluorophenyl)
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Enzyme Inhibitor Screening Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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